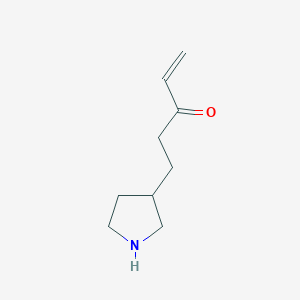
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide is a complex organic compound featuring an imidazole ring fused with a benzene ring and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The carbothioamide group may interact with thiol groups in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- 5-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-yl derivatives
Uniqueness
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H11N3OS |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzenecarbothioamide |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-13-11(15)14(7)9-4-2-3-8(5-9)10(12)16/h2-6H,1H3,(H2,12,16)(H,13,15) |
Clave InChI |
UJKFVESHUPOYNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)N1C2=CC=CC(=C2)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)

![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)


![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)


![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)

![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)
